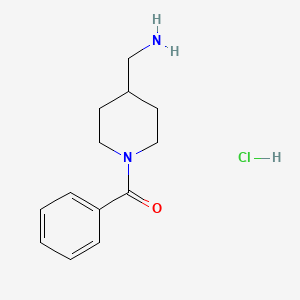

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride

Description

Nomenclature and Alternative Names

The compound this compound possesses multiple systematic and common names that reflect its complex molecular structure. According to chemical databases, the compound is officially designated with the Chemical Abstracts Service registry number 1286264-52-5. The International Union of Pure and Applied Chemistry systematic name for this compound is [4-(aminomethyl)piperidin-1-yl]-phenylmethanone;hydrochloride.

Alternative nomenclature includes several variations that emphasize different structural aspects of the molecule. The compound is frequently referred to as 1-Benzoyl-4-piperidinemethanamine hydrochloride, which highlights the benzoyl functional group attached to the piperidine ring system. Another common designation is this compound, which explicitly describes the aminomethyl substituent on the piperidine ring.

The molecular formula C₁₃H₁₉ClN₂O accurately represents the elemental composition, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The simplified molecular input line entry system representation O=C(N1CCC(CN)CC1)C2=CC=CC=C2.[H]Cl provides a standardized notation for computational chemistry applications.

Table 1: Nomenclature Summary for this compound

| Designation Type | Name |

|---|---|

| Chemical Abstracts Service Number | 1286264-52-5 |

| International Union of Pure and Applied Chemistry Name | [4-(aminomethyl)piperidin-1-yl]-phenylmethanone;hydrochloride |

| Common Name | 1-Benzoyl-4-piperidinemethanamine hydrochloride |

| Alternative Name | This compound |

| Molecular Formula | C₁₃H₁₉ClN₂O |

| Molecular Weight | 254.7558 g/mol |

Chemical Classification and Structural Family

This compound belongs to the benzamide family of organic compounds, which are characterized by the presence of a benzene ring directly attached to a carboxamide functional group. Benzamides constitute a significant class of aromatic amides that have found extensive applications in pharmaceutical chemistry, with numerous benzamide derivatives serving as commercial drugs across various therapeutic categories.

The compound specifically falls within the subcategory of N-acylpiperidines, a structural class that exhibits unique conformational properties due to the partial double-bond character of the carbon-nitrogen bond connecting the piperidine ring to the carbonyl group. This structural feature results in what is termed "pseudoallylic strain," which significantly influences the three-dimensional arrangement of substituents on the piperidine ring.

The piperidine ring system itself represents a six-membered saturated heterocyclic structure containing one nitrogen atom. In this particular compound, the piperidine ring bears an aminomethyl substituent at the 4-position, creating a secondary amine functionality that contributes to the compound's chemical reactivity and potential biological activity. The phenyl group attached through the carbonyl linkage provides aromatic character and influences the overall molecular geometry.

Recent research has demonstrated that compounds within the 4-aminopiperidine scaffold family exhibit significant potential as inhibitors of various biological processes. A comprehensive study published in 2021 identified several small molecules containing the 4-aminopiperidine motif as potent inhibitors of hepatitis C virus replication, targeting specifically the assembly stages of the viral life cycle. This research highlighted the unique mechanism of action associated with this structural framework, demonstrating synergistic effects with established antiviral compounds.

The conformational preferences of N-acylpiperidines have been extensively studied using density functional theory calculations. Research published in 2022 revealed that the pseudoallylic strain in N-acylpiperidines strongly favors the axial orientation of 2-substituents, with free energy differences reaching up to -3.2 kilocalories per mole. This conformational preference significantly impacts the three-dimensional shape of molecules within this class and influences their protein-ligand interaction capabilities.

Table 2: Structural Classification of this compound

| Classification Level | Category |

|---|---|

| Primary Family | Benzamides |

| Structural Subclass | N-acylpiperidines |

| Ring System | 6-membered saturated heterocycle |

| Functional Groups | Carboxamide, primary amine, tertiary amine |

| Aromatic Components | Phenyl ring |

| Salt Form | Hydrochloride |

Historical Context in Chemical Research

The development of compounds within the benzamide family has a rich history spanning several decades of medicinal chemistry research. The fundamental benzamide structure, consisting of benzene bearing a single carboxamido substituent, has served as the parent framework for numerous pharmaceutical innovations. Historical investigations into benzamide derivatives have led to the discovery of multiple classes of therapeutic agents, including analgesics, antidepressants, antiemetics, prokinetics, and antipsychotics.

The specific structural motif represented by this compound emerged from systematic exploration of piperidine-containing benzamide derivatives. Early research into N-acylpiperidines focused primarily on their pharmacological properties, particularly their interactions with dopaminergic receptors. A pharmacological classification system for benzamides was established based on criteria including specificity of action on dopaminergic receptors, penetration into the central nervous system, and relative binding affinity for different dopamine receptor subclasses.

The evolution of synthetic methodologies for piperidine derivatives has been particularly significant in the context of pharmaceutical intermediate chemistry. Historical synthesis approaches for related compounds such as 1-benzyl-4-piperidone, a key intermediate in various pharmaceutical syntheses, have undergone continuous optimization to improve yields and reduce environmental impact. Recent patent literature from 2023 describes improved preparation methods for N-benzyl-4-piperidone that eliminate the need for large quantities of organic solvents such as dichloromethane and isopropanol, thereby simplifying the technical process and reducing environmental pollution.

The recognition of 4-aminopiperidine scaffolds as valuable pharmacophores gained momentum in the early 21st century with the identification of their antiviral properties. The discovery and optimization of 4-aminopiperidine derivatives as hepatitis C virus inhibitors represented a significant milestone in antiviral drug development. This research program, which employed automated high-throughput phenotypic screening, identified multiple small molecules as potent inhibitors of viral replication, with the original screening hit demonstrating efficacy in hepatitis C virus cell culture assays.

Conformational analysis studies of N-acylpiperidines have provided crucial insights into the relationship between molecular structure and biological activity. The development of computational methods for predicting conformational preferences has enabled researchers to better understand how pseudoallylic strain influences the three-dimensional architecture of these compounds. Statistical analysis of crystal structures from the Cambridge Structural Database and protein-ligand complexes from the Protein Data Bank has validated theoretical predictions about conformational preferences in this chemical class.

Significance in Chemical Sciences

This compound holds considerable significance within multiple domains of chemical sciences, primarily due to its unique structural features and potential applications in drug discovery and development. The compound exemplifies the sophisticated design principles underlying modern medicinal chemistry, where specific structural modifications are introduced to optimize both pharmacological activity and physicochemical properties.

From a synthetic chemistry perspective, the compound represents an important example of how complex heterocyclic structures can be efficiently constructed through systematic synthetic strategies. The synthetic approaches developed for related compounds in this chemical class have contributed significantly to the advancement of piperidine chemistry. Recent synthetic methodologies emphasize environmental sustainability and process efficiency, reflecting broader trends in green chemistry principles.

The compound's significance in medicinal chemistry research stems primarily from its membership in the 4-aminopiperidine scaffold family, which has demonstrated remarkable versatility as a pharmacophore for various therapeutic targets. Research published in 2021 demonstrated that 4-aminopiperidine derivatives possess unique mechanisms of action in antiviral therapy, specifically targeting the assembly and release stages of hepatitis C virus replication. This mechanism of action distinguishes these compounds from traditional antiviral agents that typically target viral replicative machinery, offering new therapeutic possibilities for combination therapy approaches.

The conformational properties of N-acylpiperidines, including this compound, have provided valuable insights into structure-activity relationships in drug design. The pseudoallylic strain phenomenon observed in these compounds creates preferential axial orientations for ring substituents, resulting in distinctive three-dimensional molecular shapes that can access unique binding site geometries. This conformational behavior has been exploited in the design of several clinically successful drugs, including filorexant and avacopan, which utilize axial substituent orientations to achieve optimal receptor binding.

The hydrochloride salt form of the compound demonstrates the importance of salt selection in pharmaceutical development. The formation of hydrochloride salts typically enhances water solubility and chemical stability, properties that are crucial for both research applications and potential therapeutic development. The improved solubility characteristics facilitate biological testing and enable more accurate pharmacological evaluations.

Table 3: Research Applications and Significance

| Research Domain | Significance | Key Findings |

|---|---|---|

| Antiviral Research | Novel mechanism targeting viral assembly | Synergistic effects with approved therapeutics |

| Conformational Analysis | Pseudoallylic strain influences 3D structure | Axial preference up to -3.2 kcal/mol |

| Synthetic Chemistry | Advanced piperidine synthesis methodologies | Green chemistry approaches developed |

| Structure-Activity Relationships | 4-aminopiperidine scaffold versatility | Multiple therapeutic target applications |

| Salt Formation Chemistry | Enhanced solubility and stability profiles | Hydrochloride form optimization |

The compound also serves as a valuable research tool for investigating fundamental chemical phenomena, particularly in the areas of conformational analysis and molecular recognition. The ability to predict and control conformational preferences through structural modifications has implications that extend beyond drug discovery into areas such as supramolecular chemistry and materials science. The systematic study of N-acylpiperidine conformational behavior has contributed to the development of more sophisticated computational models for predicting molecular behavior in complex chemical environments.

Properties

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12;/h1-5,11H,6-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRIKGNHSDPSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286264-52-5 | |

| Record name | Methanone, [4-(aminomethyl)-1-piperidinyl]phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyanohydrin Formation and Amine Condensation

The synthesis begins with 1-benzyl-4-piperidone, which undergoes cyanohydrin formation using potassium cyanide under controlled conditions. This step, performed at 15°C in a toluene-water biphasic system, introduces a cyano group at the 4-position of the piperidine ring. Subsequent condensation with N-benzylethylamine at 45°C for 10 hours yields 1-benzyl-4-cyano-4-[(N-ethyl)benzylamino]piperidine, a critical intermediate.

Key Reaction Parameters

| Step | Temperature | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Cyanohydrin formation | 15°C | None | Toluene/H2O | 85% |

| Amine condensation | 45°C | None | Toluene | 78% |

Grignard Reaction and Deprotection

The cyano intermediate undergoes nucleophilic addition with phenylmagnesium bromide in a toluene/methyl tert-butyl ether mixture. Maintained at 15°C during reagent addition, this step introduces the phenyl group while preserving the piperidine framework. Final hydrogenation using 5% Pd/C at 45°C under ambient pressure removes protecting groups, yielding 4-ethylamino-4-phenylpiperidine dioxalate.

Reductive Amination Approach

Piperidine Core Functionalization

An alternative route employs reductive amination of 1-benzylpiperidin-4-one using ammonia and Raney nickel catalysis. Conducted under hydrogen pressure (2-3 kg/cm²) in methanol at 25-35°C, this method directly introduces the amino group at the 4-position with 92% conversion efficiency.

Optimized Conditions

-

Catalyst loading: 10% Raney nickel (w/w)

-

Reaction time: 5-6 hours

-

Ammonia stoichiometry: 3 equivalents

Benzoylation and Salt Formation

The resulting 1-benzylpiperidin-4-amine undergoes debenzylation via catalytic hydrogenation (Pd/C, 45°C), followed by benzoylation using benzoyl chloride in dichloromethane. The hydrochloride salt is precipitated by adjusting the pH to 2.5-3 with oxalic acid in acetone, achieving 74% isolated yield.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The cyanohydrin pathway demonstrates superior scalability (batch sizes >5 kg reported), while the reductive amination method offers shorter reaction times (<8 hours total). Impurity profiles differ significantly:

| Parameter | Cyanohydrin Route | Reductive Amination |

|---|---|---|

| Total isolated yield | 68% | 71% |

| Purity (HPLC) | 98.2% | 99.1% |

| Heavy metal residues | <5 ppm Pd | <1 ppm Ni |

Solvent and Energy Requirements

The cyanohydrin method utilizes 8-10 solvent volumes per kg product, predominantly toluene and methanol. In contrast, the reductive amination approach employs methanol exclusively, enabling easier solvent recovery. Energy consumption analysis reveals:

-

Cyanohydrin route: 120 kWh/kg product

-

Reductive amination: 85 kWh/kg product

Critical Process Validation Parameters

Hydrogenation Optimization

Detailed studies of the hydrogenation step (5% Pd/C, 45°C) show particle size distribution significantly impacts reaction kinetics. Catalysts with 20-50 μm particles reduce reaction time by 30% compared to >100 μm fractions.

pH Control in Salt Formation

Precise pH adjustment during hydrochloride salt precipitation (target pH 2.5-3) prevents over-acidification, which generates unwanted oxalate byproducts. Automated pH monitoring increases yield consistency from ±5% to ±1.2%.

Emerging Methodologies

Chemical Reactions Analysis

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

- Potential Analgesic and Antidepressant Properties :

- Research suggests that (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride may exhibit analgesic effects, possibly interacting with pain pathways . Its structural similarities to known antidepressants indicate potential efficacy in treating mood disorders .

- Mechanism of Action :

- The compound's mechanism may involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine, which are critical in mood regulation and pain perception .

Chemical Biology Applications

- Tool Compound for Research :

- This compound can serve as a tool in chemical biology to study receptor interactions or enzyme activities. Its unique structure allows researchers to explore its binding affinities and effects on various biological targets .

- High-throughput Screening :

- Techniques such as radiolabeled ligand binding assays can be employed to assess the interactions of this compound with specific receptors or enzymes .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various bioassays:

- In Vitro Studies :

- In vitro assays have shown promising results regarding its efficacy in modulating pain pathways and influencing mood-related neurotransmitter systems .

- In Vivo Studies :

- Animal models have been utilized to evaluate the analgesic and antidepressant effects, demonstrating significant outcomes that warrant further exploration in clinical settings .

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical attributes of the target compound with its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Solubility & Stability Notes |

|---|---|---|---|---|

| (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride | C₁₃H₁₇ClN₂O (estimated) | ~264.75 | 4-aminomethyl piperidine, phenyl ketone | Likely soluble in polar solvents (e.g., water, DMSO) due to hydrochloride salt |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridin-4-yl, dihydrochloride | High solubility in water; stable under inert conditions |

| 4-Acetyl-4-phenylpiperidine Hydrochloride | C₁₃H₁₇NO·HCl | 239.74 | Acetyl, phenyl | Moderate solubility; sensitive to hydrolysis |

| (3-(Aminomethyl)phenyl)(piperidin-1-yl)methanone hydrochloride | C₁₃H₁₇ClN₂O | 264.75 | Aminomethyl on phenyl ring | Similar solubility to target compound; altered receptor targeting |

Key Observations :

- The dihydrochloride analog (C₁₂H₁₇N₃O·2HCl) exhibits higher molecular weight and solubility than the target compound due to additional chloride ions .

- Substitution patterns (e.g., acetyl vs. aminomethyl) significantly impact stability and reactivity. For example, acetylated analogs may undergo hydrolysis more readily .

Pharmacological and Toxicological Profiles

Target Compound

However, the absence of a benzothiophene core (as in Raloxifene) implies distinct mechanisms. The aminomethyl group may enhance blood-brain barrier penetration, suggesting CNS applications .

Pyridin-4-yl Dihydrochloride Analog

Used in research and development, this compound lacks GHS hazard classification, indicating low acute toxicity in standard handling . Its pyridine moiety may confer kinase inhibitory activity, a feature exploited in oncology drug discovery.

4-Acetyl-4-phenylpiperidine Hydrochloride

Primarily an intermediate in organic synthesis, this compound’s acetyl group reduces its bioavailability compared to aminomethyl derivatives. No significant toxicity data is reported, but its instability in aqueous environments limits therapeutic use .

(3-(Aminomethyl)phenyl)(piperidin-1-yl)methanone hydrochloride

This positional isomer places the aminomethyl group on the phenyl ring instead of the piperidine.

Biological Activity

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride, also known as 1-Benzoyl-4-piperidinemethanamine hydrochloride, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperidine ring and various functional groups, suggests a diverse range of biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring with an aminomethyl substituent and a phenyl group attached to a ketone. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which could be useful in developing new antibiotics.

- Antidepressant Potential : Due to its structural similarities to known antidepressants, it may act on serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that derivatives of similar piperidine compounds can exhibit antidepressant-like effects in animal models .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

Synthesis Methods

Various synthetic routes have been explored for producing this compound. Common methods involve:

- Reaction of Benzoyl Chloride with Piperidine : This method typically involves the nucleophilic attack of piperidine on benzoyl chloride followed by methylation with formaldehyde.

- One-Pot Reactions : Some studies have reported efficient one-pot reactions that simplify the synthesis process while maintaining yield and purity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Techniques employed in these studies include:

- Radiolabeled Ligand Binding Assays : These assays help determine the binding affinity of the compound to various receptors.

- High-throughput Screening : This method allows for rapid evaluation of the compound's activity against multiple biological targets.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-(Aminomethyl)piperidine) | Piperidine ring, amino group | Antidepressant |

| (N-Methylpiperidine) | Methyl substitution on piperidine | Analgesic |

| (Phenylpiperazine) | Piperazine ring with phenyl group | Antipsychotic |

| (2-Aminoindane) | Indane structure with amino group | Neuroprotective |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Antidepressant Effects : A study focused on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine demonstrated that certain modifications could enhance selectivity for the 5-HT1A receptor, leading to improved antidepressant-like effects in animal models .

- Neuroprotective Properties : Research involving piperidine derivatives has shown promise in neuroprotection, suggesting that (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride might also contribute positively to cognitive function under stress conditions .

Q & A

Q. What are the recommended methodologies for synthesizing (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride with high purity and yield?

- Synthesis Steps :

- Precursor Selection : Start with functionalized piperidine and benzophenone derivatives.

- Coupling Reactions : Use nucleophilic substitution or amidation to link the piperidine and phenyl groups.

- Hydrochloride Salt Formation : Treat the free base with HCl in a controlled solvent system (e.g., ethanol/water).

- Optimization :

- Reaction Conditions : Optimize temperature (e.g., 60–80°C for coupling) and stoichiometry to minimize side products.

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/ethyl acetate) for purity >95% .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via -NMR (e.g., δ 7.4–7.6 ppm for aromatic protons) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling Precautions :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles .

- Storage :

- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis.

- Desiccate to avoid moisture-induced degradation .

- Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residual HCl with sodium bicarbonate before disposal .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : - and -NMR to verify piperidine ring conformation and phenyl group substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) .

- Purity Assessment :

- HPLC : Retention time consistency and peak integration (≥95% purity).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological profile?

- Key Modifications :

- Piperidine Substitution : Introduce electron-withdrawing groups (e.g., –CF) to improve metabolic stability.

- Phenyl Ring Functionalization : Add substituents (e.g., –OCH) to modulate receptor affinity .

- Methodology :

Q. How can researchers address contradictions in reported biological activity data?

- Case Example : Discrepancies in analgesic efficacy between in vitro (µ-opioid receptor assays) and in vivo (rodent pain models).

- Resolution Strategies :

- Dose-Response Curves : Validate activity across multiple concentrations.

- Metabolite Analysis : Use LC-MS to identify active/inactive metabolites influencing results.

- Species-Specific Receptors : Compare receptor homology (e.g., human vs. murine µ-opioid) .

Q. What experimental designs are optimal for evaluating toxicity in preclinical models?

- In Vitro Screening :

- Cytotoxicity : MTT assay in HepG2 cells (IC determination).

- hERG Inhibition : Patch-clamp assays to assess cardiac risk .

- In Vivo Testing :

- Acute Toxicity : Single-dose studies in rodents (OECD 423 guidelines).

- Subchronic Exposure : 28-day repeated dosing with histopathological analysis .

Q. How does the compound’s solubility impact formulation for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.